molecular formula C10H9BrFN3 B13196802 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13196802
M. Wt: 270.10 g/mol
InChI Key: LZLIGYWWYMNTNX-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H9BrFN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

6-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrFN3/c1-14-10-6-2-5(11)3-7(12)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

LZLIGYWWYMNTNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=C(C2=NC=C1N)F)Br

Origin of Product

United States

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